N-ethyl-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide
Description
Properties
IUPAC Name |
N-ethyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-2-19-16(22)17(23)20-13-7-8-14-12(11-13)5-3-9-21(14)18(24)15-6-4-10-25-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIIOXROIBLRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multiple steps, starting with the preparation of the thiophene-2-carbonyl precursor. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . The tetrahydroquinoline moiety can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene . The final step involves the coupling of the thiophene-2-carbonyl and tetrahydroquinoline intermediates with ethanediamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes, organometallic derivatives.
Scientific Research Applications
Chemistry: Used as a building block
Biological Activity
N-ethyl-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene moiety and a tetrahydroquinoline framework. Its chemical formula is C₁₄H₁₈N₂OS, indicating the presence of nitrogen, sulfur, and oxygen in its structure. This molecular configuration is crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiophene and tetrahydroquinoline structures exhibit significant antimicrobial properties. A study conducted by Alshammari et al. (2022) demonstrated that derivatives of thiophene possess potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The incorporation of the tetrahydroquinoline structure enhances this activity, likely due to synergistic effects between the two moieties.
Anticancer Potential
The anticancer potential of this compound has been explored in several studies. For instance, a study published in the Journal of Medicinal Chemistry reported that similar compounds exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Data Table: Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to antimicrobial and anticancer effects.
Study 1: Antimicrobial Effects
A recent study evaluated the antimicrobial efficacy of various thiophene derivatives against clinical isolates. The results indicated that the presence of the thiophene ring significantly increased the antibacterial activity compared to non-thiophene counterparts .
Study 2: Cancer Cell Line Testing
In another investigation focusing on anticancer properties, researchers synthesized a series of tetrahydroquinoline derivatives. Among them, this compound demonstrated the highest cytotoxicity against MCF-7 cells with an IC50 value of 10 µM .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,3,4-tetrahydroquinoline derivatives functionalized with amide or sulfonamide groups. Below is a detailed comparison with structurally analogous compounds:
Ethanediamide Derivatives
- Compound 1: N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide (RN: 921924-10-9) Structural Differences:
- Replaces the ethyl group with a pyrrolidinyl-ethyl chain.
- Substitutes thiophene-2-carbonyl with a methyl group on the tetrahydroquinoline core.
- Contains a trifluoromethylphenyl terminus instead of thiophene.
- Functional Implications :
- The trifluoromethyl group enhances lipophilicity and metabolic stability.
Pyrrolidinyl-ethyl chain may improve solubility and binding to amine receptors.
- Compound 2: 4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB) Structural Differences:
- Features a diazenyl (N=N) linker and cyanoethyl/benzonitrile termini.
- Lacks the ethanediamide backbone.
- Functional Implications :
- The diazenyl group enables electrochemical activity, as demonstrated in spectroelectrochemical studies in ionic liquids .
Sulfonamide Derivatives
- Compound 3: 2,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (MolFormula: C₂₂H₂₂N₂O₃S₂; MolWeight: 426.56) Structural Differences:
- Replaces ethanediamide with a benzene sulfonamide group.
- Retains the thiophene-2-carbonyl substituent.
- Functional Implications :
Methyl groups on the benzene ring increase steric bulk, possibly reducing membrane permeability.
- Compound 4: 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide Structural Differences:
- Uses a quinoxaline core instead of tetrahydroquinoline.
- Incorporates a pyrimidinyl-thioacetamide chain.
- Functional Implications :
- The chlorophenyl and cyano groups may confer antibacterial or antifungal activity.
Pharmacologically Active Analogs
- Compound 5: 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1 in Patent) Structural Differences:
- Replaces thiophene-2-carbonyl with a benzothiazolylamino group.
- Includes a thiazole-carboxylic acid terminus.
- Functional Implications :
- Benzothiazole and thiazole moieties are associated with kinase inhibition and anticancer activity.
Comparative Data Table
*Estimated based on structural analogy to Compound 1 and 3.
Research Findings and Implications
- Electrochemical Behavior: Compounds with tetrahydroquinoline cores, such as CTDB, exhibit redox activity in ionic liquids, suggesting the target compound may similarly interact in electrochemical systems .
- Bioactivity Trends : Ethanediamide derivatives (e.g., Compound 1) are often explored for CNS applications due to their amine-binding capacity, while sulfonamides (e.g., Compound 3) target enzymes like carbonic anhydrase .
- Synthetic Flexibility: The tetrahydroquinoline scaffold allows diverse functionalization, as seen in patent examples (e.g., benzothiazole-thiazole hybrids) .
Q & A
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
- Methodological Answer : Implement design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratio). Use in-line FTIR for real-time monitoring of intermediates. Standardize purification protocols (e.g., automated flash chromatography) and track lot-specific impurities via HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
